molecular formula C15H8Cl6N2O2 B14347425 2,2-Dichloro-N~1~,N~3~-bis(3,5-dichlorophenyl)propanediamide CAS No. 90688-52-1

2,2-Dichloro-N~1~,N~3~-bis(3,5-dichlorophenyl)propanediamide

Cat. No.: B14347425
CAS No.: 90688-52-1
M. Wt: 460.9 g/mol
InChI Key: HWKNOHDCTKIAHW-UHFFFAOYSA-N
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Description

2,2-Dichloro-N~1~,N~3~-bis(3,5-dichlorophenyl)propanediamide is a complex organic compound characterized by its multiple chlorine atoms and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-N~1~,N~3~-bis(3,5-dichlorophenyl)propanediamide typically involves the reaction of 3,5-dichloroaniline with 2,2-dichloropropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-N~1~,N~3~-bis(3,5-dichlorophenyl)propanediamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.

Scientific Research Applications

2,2-Dichloro-N~1~,N~3~-bis(3,5-dichlorophenyl)propanediamide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding due to its structural features.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-N~1~,N~3~-bis(3,5-dichlorophenyl)propanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple chlorine atoms and aromatic rings allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane: Similar in structure but with different functional groups and applications.

    2,3-Dichlorophenylpiperazine: Shares some structural features but differs in its pharmacological activity and uses.

Uniqueness

2,2-Dichloro-N~1~,N~3~-bis(3,5-dichlorophenyl)propanediamide is unique due to its specific arrangement of chlorine atoms and aromatic rings, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

90688-52-1

Molecular Formula

C15H8Cl6N2O2

Molecular Weight

460.9 g/mol

IUPAC Name

2,2-dichloro-N,N'-bis(3,5-dichlorophenyl)propanediamide

InChI

InChI=1S/C15H8Cl6N2O2/c16-7-1-8(17)4-11(3-7)22-13(24)15(20,21)14(25)23-12-5-9(18)2-10(19)6-12/h1-6H,(H,22,24)(H,23,25)

InChI Key

HWKNOHDCTKIAHW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC(=O)C(C(=O)NC2=CC(=CC(=C2)Cl)Cl)(Cl)Cl

Origin of Product

United States

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